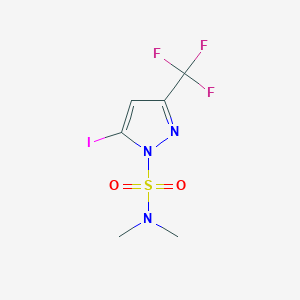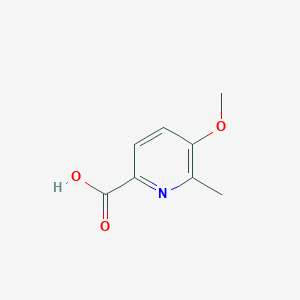![molecular formula C11H14Cl2N2O B6350709 [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 1426142-76-8](/img/structure/B6350709.png)
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, also known as Furan-2-ylmethyl-pyridin-4-ylmethyl-amine, is a chemical compound with the CAS Number: 436086-98-5 . Its molecular formula is C11H12N2O and it has a molecular weight of 188.23 . The IUPAC name for this compound is 2-furyl-N-(4-pyridinylmethyl)methanamine .
Molecular Structure Analysis
The InChI code for (Furan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride is 1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of (Furan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride include its molecular weight (188.23), molecular formula (C11H12N2O), and its IUPAC name (2-furyl-N-(4-pyridinylmethyl)methanamine) . Additional properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Arylmethylidenefuranones and Heterocyclic Chemistry
Furan derivatives, similar to (Furan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, play a significant role in heterocyclic chemistry due to their diverse reactions with nucleophiles, leading to a wide range of cyclic and heterocyclic compounds. These reactions facilitate the synthesis of compounds with potential applications in medicinal chemistry, including amides, benzofurans, and various heterocyclic compounds like pyridazinones and oxazines (Kamneva, Anis’kova, & Egorova, 2018).
Central Nervous System (CNS) Acting Drugs
Compounds containing furan and pyridine structures have been identified as key functional groups in the synthesis of novel CNS acting drugs. The literature highlights the potential of heterocycles, including furan derivatives, in the development of treatments for CNS disorders, with activities ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).
Environmental and Analytical Applications
Furan derivatives also find applications in environmental science, particularly in studies related to the pyrolysis of organic materials and the formation of pollutants like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). These studies provide insights into the environmental fate and transformation of furan-containing compounds under thermal conditions (Sanders, Goldsmith, & Seeman, 2003).
Bioactive Molecules and Drug Design
Bioactive furanyl- and pyridyl-substituted nucleobases and nucleosides illustrate the significance of furan and pyridine moieties in drug design. Such compounds, with modified furan or pyridine groups, have shown promising antiviral, antitumor, and antimicrobial activities, showcasing the versatility of these heterocyclic frameworks in medicinal chemistry (Ostrowski, 2022).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;;/h1-7,13H,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQECAPFYYTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)






![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride](/img/structure/B6350703.png)
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350705.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
